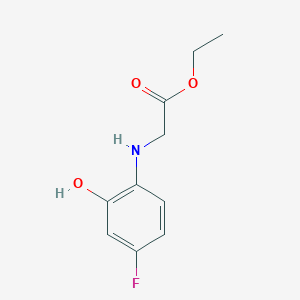

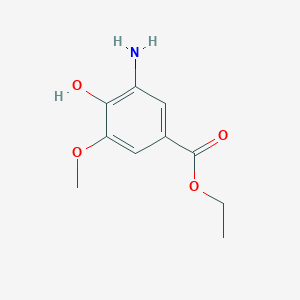

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

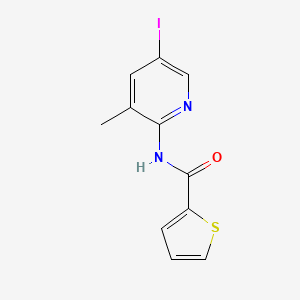

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a laboratory chemical used for scientific research and development . It’s a compound that contains a fluorine atom, which can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .科学的研究の応用

Polymer-Drug Conjugates for Enhanced Stability The development of macromolecular prodrugs has utilized compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate for the synthesis of stable drug-polymer conjugates. These conjugates demonstrate enhanced hydrolytic stability in physiological conditions, which is crucial for maintaining the efficacy of therapeutic agents during systemic circulation. The strategy aims to improve drug solubility, reduce toxicity, and enable controlled release mechanisms (Nichifor, Coessens, & Schacht, 1995).

Biodegradable Materials for Musculoskeletal Applications Research into biodegradable blends of polymers for musculoskeletal applications has explored the use of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate derivatives. These materials have shown promising miscibility and osteocompatibility, essential for bone tissue engineering. The ability of such blends to support cell adhesion and proliferation, while providing an environment conducive to phenotypic expression and matrix synthesis of osteoblasts, underscores their potential as biomaterials for bone regeneration and repair (Deng et al., 2008).

Degradation Studies of Biodegradable Polymers The degradation behavior of polyaminophosphazenes, which include Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate derivatives, has been studied in detail to assess their suitability for biomedical applications. These studies focus on understanding how various factors such as the hydrolytic environment and polymer processing influence the degradation kinetics. Such insights are vital for designing materials that degrade at a controlled rate, making them suitable for drug delivery systems and tissue engineering scaffolds (Andrianov & Marin, 2006).

Synthesis of Novel Compounds Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate serves as a precursor in the synthesis of complex molecules, such as pyrroles, via base-catalyzed intramolecular reactions. This demonstrates the compound's versatility in organic synthesis, offering pathways to create novel molecules with potential applications in pharmaceuticals and material science (Hombrecher & Horter, 1990).

Advanced Materials for Biomedical Applications The study of polyurethanes with pendant hydroxyl groups, which can be synthesized from Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate, highlights the potential of such materials in biomedical applications. These polyurethanes exhibit unique properties such as amorphous structure and variable glass transition temperatures, making them suitable for use in medical devices and implants (Ubaghs, Fricke, Keul, & Höcker, 2004).

特性

IUPAC Name |

ethyl 2-(4-fluoro-2-hydroxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITUSRPZJDDGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]propyl})amine](/img/structure/B2916133.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)